molecular formula C8H6BrF3O B8813894 2-Bromo-6-(trifluoromethyl)benzyl alcohol

2-Bromo-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B8813894
M. Wt: 255.03 g/mol
InChI Key: VSYRFLKCTPBKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanol group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)benzyl alcohol typically involves the bromination of (2-(trifluoromethyl)phenyl)methanol. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological molecules and pathways .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical reactions.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2

InChI Key

VSYRFLKCTPBKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene (CXXVIII) (7.51 g, 23.62 mmol) was added an aqueous saturated solution of NaHCO3 (400 mL). The reaction mixture was vigorously stirred and refluxed overnight. The reaction mixture consisted of an upper aqueous layer and a bottom oily layer, which solidified in an ice bath. The water layer was decanted and the solid was dissolved in EtOAc, dried over anhydrous MgSO4, filtrated and evaporated to dryness to give (2-bromo-6-(trifluoromethyl)phenyl)methanol (CXXIX) as an orange oil (5.49 g, 23.16 mmol, 98%). 1H NMR (DMSO-d6) δ ppm 4.67 (d, J=4 Hz, 2H), 5.23 (t, J=5 Hz, 1H), 7.43 (dd, J=8 Hz, J=8 Hz, 1H), 7.75 (d, J=8 Hz, 1H), 7.96 (d, J=8 Hz, 1H); 19F NMR (DMSO-d6) δ ppm −56.33 (s, 3F); ESIMS found for C8H6BrF3O m/z 237.3 (M+H).
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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